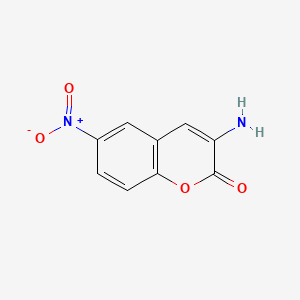
3-amino-6-nitro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-6-nitro-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones. This compound is characterized by the presence of an amino group at the third position, a hydroxy(oxido)amino group at the sixth position, and a chromen-2-one core structure. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Addition of the hydroxy(oxido)amino group: This step involves the oxidation of a hydroxyamino precursor to form the hydroxy(oxido)amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
3-amino-6-nitro-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy(oxido)amino group plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-6-methoxypyridazine: Similar in structure but with a methoxy group instead of the hydroxy(oxido)amino group.
3-Amino-6-hydroxy-tyrosine: Contains a hydroxy group but lacks the chromenone core.
Uniqueness
3-amino-6-nitro-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both amino and hydroxy(oxido)amino groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
79892-85-6 |
|---|---|
Formule moléculaire |
C9H6N2O4 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
3-amino-6-nitrochromen-2-one |
InChI |
InChI=1S/C9H6N2O4/c10-7-4-5-3-6(11(13)14)1-2-8(5)15-9(7)12/h1-4H,10H2 |
Clé InChI |
JQARZSMORFTYHY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)N |
| 79892-85-6 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B1660526.png)
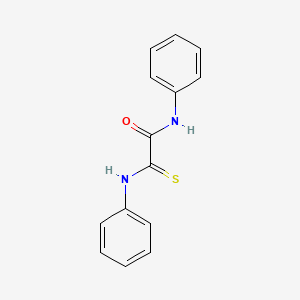
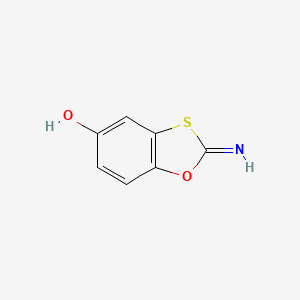
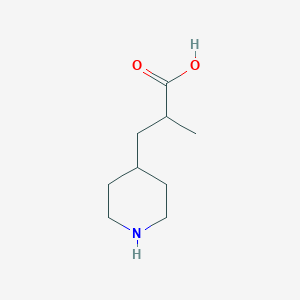
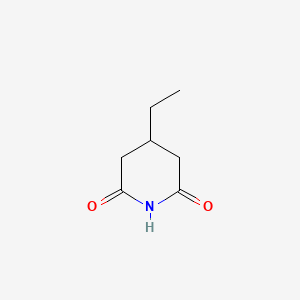

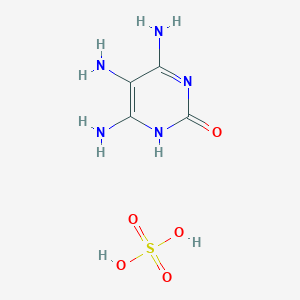
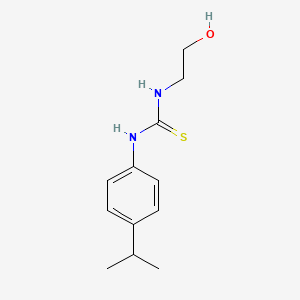
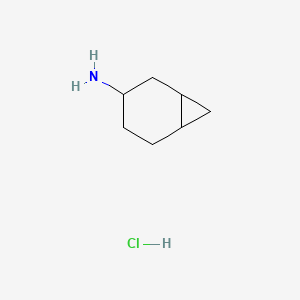
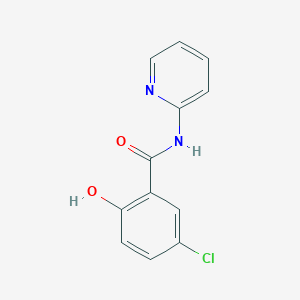
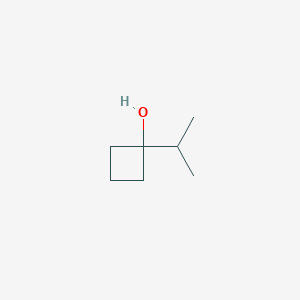
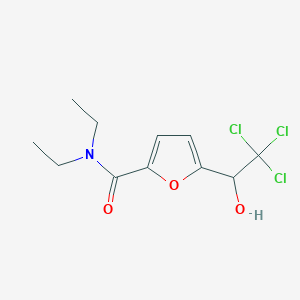
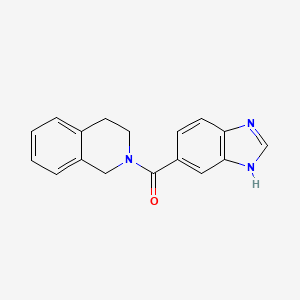
![(4S)-4-[[(4S)-4-Amino-5-oxo-5-phenylmethoxypentanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B1660549.png)
